![molecular formula C37H76O3 B12610586 (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL CAS No. 918898-28-9](/img/structure/B12610586.png)
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 14-methylhexadecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions often involve controlled temperatures and pressures to optimize the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction could yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound’s structure makes it useful in the study of cell membranes and lipid bilayers.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism by which (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL exerts its effects involves its interaction with lipid bilayers and cell membranes. The long alkyl chains allow it to integrate into lipid structures, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- (2S)-2,3-Bis[(16-methyloctadecyl)oxy]propan-1-OL
Properties
CAS No. |
918898-28-9 |
|---|---|
Molecular Formula |
C37H76O3 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
(2S)-2,3-bis(14-methylhexadecoxy)propan-1-ol |
InChI |
InChI=1S/C37H76O3/c1-5-35(3)29-25-21-17-13-9-7-11-15-19-23-27-31-39-34-37(33-38)40-32-28-24-20-16-12-8-10-14-18-22-26-30-36(4)6-2/h35-38H,5-34H2,1-4H3/t35?,36?,37-/m0/s1 |
InChI Key |
HPUZDVFOVIYIBC-FTKNPOSFSA-N |
Isomeric SMILES |
CCC(C)CCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC(C)CC |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


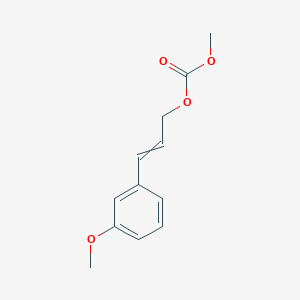
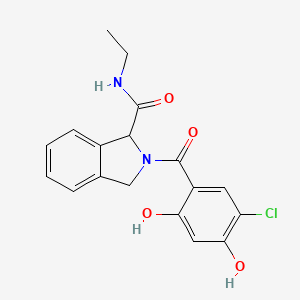


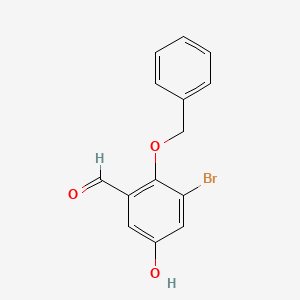
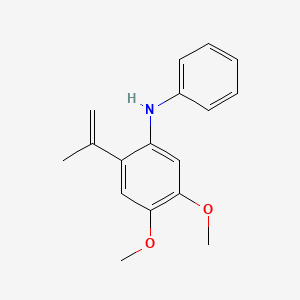
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
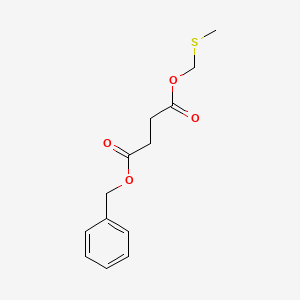
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
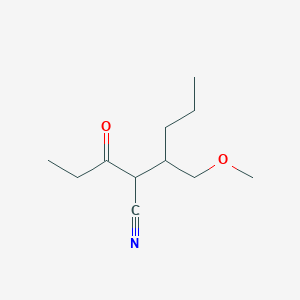
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
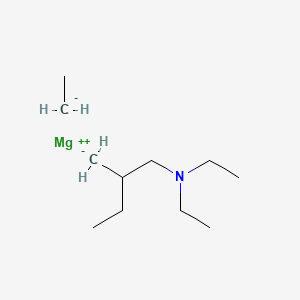
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)

